1-benzyl-N-[(3,4-dichlorophenyl)methyl]piperidin-4-amine
Overview
Description
1-Benzyl-N-[(3,4-dichlorophenyl)methyl]piperidin-4-amine is a complex organic compound that belongs to the piperidine class This compound is characterized by its unique structure, which includes a benzyl group, a dichlorophenyl group, and a piperidine ring
Preparation Methods
The synthesis of 1-benzyl-N-[(3,4-dichlorophenyl)methyl]piperidin-4-amine involves several steps. One common method starts with the reaction of benzylamine and methyl acrylate, followed by a series of reactions including 1,4-addition, Dieckmann condensation, and hydrolysis decarboxylation . The reaction conditions typically involve the use of anhydrous toluene and metallic sodium, with the process being carried out under reflux conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-Benzyl-N-[(3,4-dichlorophenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and dichlorophenyl groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like toluene and ethanol. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Benzyl-N-[(3,4-dichlorophenyl)methyl]piperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[(3,4-dichlorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to act as a dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain by preventing its reabsorption into neurons . This action is mediated through its binding to dopamine transporters, thereby blocking the reuptake process and enhancing dopaminergic signaling.
Comparison with Similar Compounds
1-Benzyl-N-[(3,4-dichlorophenyl)methyl]piperidin-4-amine can be compared with other similar compounds, such as:
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: This compound is also a dopamine reuptake inhibitor but has a different substitution pattern on the piperidine ring.
1-Benzyl-3-methyl-4-piperidone: This compound has a similar piperidine structure but differs in its functional groups and overall reactivity.
N-(2,4-dichlorophenyl)-1-(phenylmethyl)-4-piperidinamine: This compound is closely related but has different substitution positions on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-N-[(3,4-dichlorophenyl)methyl]piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2/c20-18-7-6-16(12-19(18)21)13-22-17-8-10-23(11-9-17)14-15-4-2-1-3-5-15/h1-7,12,17,22H,8-11,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEXCKIKBYLKJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=CC(=C(C=C2)Cl)Cl)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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